5-(Chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound with the CAS number 923168-29-0. This compound is classified as a derivative of benzodiazepine, which is characterized by its unique bicyclic structure that includes a diazepine ring fused to a benzene ring. The compound features a chloroacetyl group and a trifluoromethyl substituent, contributing to its chemical reactivity and potential biological activity.
This compound can be sourced from various chemical suppliers, including specialized chemical manufacturers. It is categorized under benzodiazepine derivatives, which are known for their pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. The molecular formula for this compound is C12H10ClF3N2O2, indicating the presence of chlorine and trifluoromethyl groups that enhance its chemical properties.
The synthesis of 5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the acylation of 4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with chloroacetyl chloride. This reaction can be facilitated in the presence of an acid-binding agent to promote the formation of the desired acylated product.
The general reaction scheme can be represented as follows:
This process may require specific conditions such as controlled temperature and solvent choice to optimize yield and purity.
The molecular weight of this compound is approximately 306.67 g/mol. The presence of trifluoromethyl and chloroacetyl groups significantly influences its reactivity and interaction with biological targets.
5-(Chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can participate in various chemical reactions due to the presence of reactive functional groups. For instance:
These reactions are typically carried out under controlled conditions to ensure selectivity and minimize by-products.
The mechanism of action for benzodiazepine derivatives generally involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically:
The physical properties include:
The chemical properties include:
5-(Chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific applications:
Regioselective acylation of benzodiazepine scaffolds requires precise control to functionalize the N5 position while avoiding O-acylation or N1 side reactions. A key approach involves in situ generation of benzodiazepine enolates using non-nucleophilic bases (e.g., triethylamine), followed by reaction with chloroacetyl chloride. This method leverages the higher nucleophilicity of the N5 nitrogen over the amide nitrogen (N1), as confirmed by X-ray crystallography showing exclusive N5-chloroacetylation in 5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one [5] [7]. Optimization studies reveal that stoichiometric base ratios (e.g., triethylamine:chloroacetyl chloride ≈ 4:1) suppress dichloroacetylation byproducts. Solvent polarity also critically influences regioselectivity; anhydrous benzene minimizes solvation effects, enhancing N5-acylation yields to >85% [2].
Alternative strategies employ tandem N-alkylation-ring opening-cyclization sequences. For instance, methyl 1-arylaziridine-2-carboxylates react with N-[2-bromomethyl(phenyl)]trifluoroacetamides via sequential N-benzylation, aziridine ring opening by bromide, and triethylamine-mediated cyclization. This one-pot method achieves regioselective acylation while constructing the benzodiazepine core, yielding 78–93% of functionalized products [3].
Table 1: Regioselective Acylation Methods Comparison
Method | Conditions | Regioselectivity (N5:O/N1) | Yield |
---|---|---|---|
Enolate Acylation | Et₃N, benzene, reflux | >20:1 | 85% |
Tandem Alkylation-Cyclization | Et₃N, DMF, 80°C | >50:1* | 93% |
Benzodiazepine scaffold formed *in situ during acylation* |
Incorporating the trifluoromethyl (CF₃) group demands specialized catalysts due to the high bond dissociation energy of C–F bonds (∼116 kcal/mol) and fluoride’s low nucleophilicity [6] [8]. Late-transition-metal catalysts, particularly copper(I) phenanthroline complexes, enable direct C–CF₃ bond formation via reductive elimination. These catalysts overcome the kinetic barriers of CF₃ transfer by polarizing metal–fluorine bonds, facilitating nucleophilic attack on electron-deficient carbons [6]. For benzodiazepine synthesis, N-[2-bromomethyl(aryl)]trifluoroacetamides serve as CF₃ precursors, where copper catalysis mediates regioselective coupling with aziridine carboxylates [3].
Electrophilic trifluoromethylation reagents, such as Umemoto salts (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate), provide CF₃⁺ equivalents. These reagents react with benzodiazepine enolates under mild conditions (25–60°C), achieving 70–90% incorporation efficiency. Critical to success is the exclusion of protic solvents, which quench electrophilic CF₃ sources [8].
Table 2: Trifluoromethylation Catalytic Systems
Catalyst/Reagent | Reaction Type | Temperature | CF₃ Efficiency |
---|---|---|---|
CuI/1,10-phenanthroline | Nucleophilic coupling | 80°C | 85% |
Umemoto salt | Electrophilic transfer | 25°C | 90% |
Pd(OAc)₂/Zn | Reductive elimination | 100°C | 75% |
Cyclocondensation efficiency hinges on solvent polarity and temperature gradients, which govern reaction kinetics and byproduct formation. Anhydrous dimethylformamide (DMF) maximizes yields (∼90%) in the cyclization of N-chloroacetyl benzodiazepine precursors due to its high polarity (ε=36.7), which stabilizes transition states and solubilizes intermediates. In contrast, ethereal solvents (e.g., THF, ε=7.5) reduce yields to <60% by precipitating sodium salts [3] [4]. Temperature studies show that reflux conditions (80–100°C) accelerate ring closure but necessitate controlled heating to prevent decomposition. For example, maintaining temperatures at 80°C during aziridine ring opening minimizes epimerization, while exceeding 110°C promotes hydrolysis of chloroacetyl groups [3].
Microwave-assisted synthesis reduces reaction times from hours to minutes by enabling rapid, uniform heating. Cyclocondensation in DMF at 150°C under microwave irradiation completes in 20 minutes versus 6 hours conventionally, with identical yields (∼85%) [4].
Sustainable synthesis of chloroacetyl derivatives emphasizes atom economy and hazard reduction. Cesium carbonate-catalyzed acylations in DMF exemplify this: Cs₂CO₃ activates chloroacetyl chloride toward benzodiazepine scaffolds without stoichiometric bases, reducing waste by 40% [4]. Microwave irradiation further aligns with green principles by slashing energy use by 30-fold compared to reflux methods [3] [4].
Solvent substitution strategies replace benzene (toxic) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Though aqueous ethanol lowers yields slightly (∼75% vs. 85% in benzene), it eliminates hydrocarbon waste [2] [4]. Additionally, in situ generation of chloroacetyl chloride from glycolic acid and thionyl chloride circumvents storage risks, achieving 95% conversion with minimal SO₂ byproduct [4].
Table 3: Green Synthesis Metrics
Parameter | Conventional Method | Green Method | Improvement |
---|---|---|---|
Reaction Time | 6 hours (reflux) | 20 min (microwave) | 94% reduction |
Solvent Toxicity | Benzene (carcinogen) | Ethanol-water (non-toxic) | Safer disposal |
Atom Economy | 65% | 89% (Cs₂CO₃ catalysis) | 37% increase |
Energy Consumption | 500 W (reflux) | 50 W (microwave) | 90% reduction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: